

bupirimate maximum residue limit MRL establishment in food crops

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Compound Focus: Bupirimate

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Regulatory Framework and Residue Definition

The establishment of MRLs for **bupirimate** in the European Union is governed by **Regulation (EC) No 396/2005** [1]. According to this regulation, the European Food Safety Authority (EFSA) is responsible for reviewing existing MRLs and providing reasoned opinions based on scientific assessment [2] [3].

A critical first step is defining the residue for both regulatory enforcement and risk assessment purposes. For **bupirimate**, the metabolism was investigated primarily in fruit crops. The current consensus, as outlined in EFSA's review, is as follows [2]:

- **For Enforcement:** Two residue definitions are proposed:
 - **Bupirimate.**
 - Ethirimol (to cover the presence of this active substance, which is not approved in the EU).
- **For Dietary Risk Assessment:** The residue is defined as the **sum of bupirimate, ethirimol, and de-ethyl ethirimol, expressed as bupirimate** [2].

These residue definitions apply to fruit crops, processed commodities, and rotational crops.

Analytical Method for Residue Determination

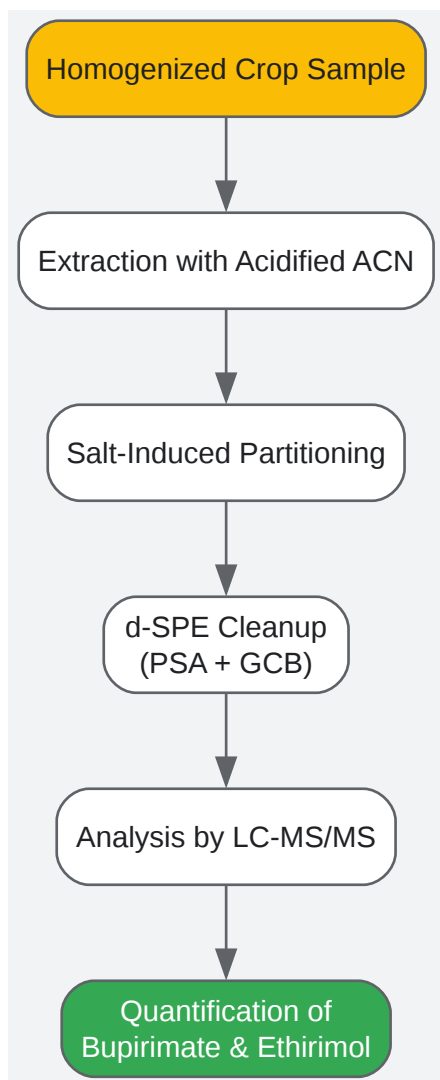
Robust analytical methods are essential for monitoring and enforcing MRLs. The following protocol, validated for cucumbers, can serve as a guideline for determining **bupirimate** and its metabolite ethirimol in high-water-content crops [4] [5] [6].

- **Principle:** The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Target Compounds:** **Bupirimate** and Ethirimol.
- **Limit of Quantification (LOQ):** 0.01 mg/kg for both compounds [5].

Detailed Protocol

- **Sample Preparation:** Homogenize a representative sample of the fresh, unwashed crop.
- **Extraction:** Accurately weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and vortex vigorously for 1 minute [6].
- **Partitioning:** Add a salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Vortex immediately for 2 minutes and then centrifuge at high speed (e.g., 6000 rpm) for 5 minutes [5] [7].
- **Cleanup (d-SPE):** Transfer a portion (e.g., 4-6 mL) of the upper acetonitrile layer into a dispersive-SPE tube containing purification sorbents. A combination of **50 mg Primary Secondary Amine (PSA)** and **20 mg Graphitised Carbon Black (GCB)** has been shown to provide excellent recovery and effectively remove co-extracted pigments and polar impurities from cucumber matrices [5]. Vortex and centrifuge again.
- **Analysis:** Analyze the purified extract using HPLC-MS/MS or UPLC-MS/MS. The method should be fully validated for the specific crop matrix.

The following diagram illustrates the analytical workflow.



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Method Performance Data

The table below summarizes the validation parameters for the analysis of **bupirimate** and ethirimol in cucumbers, demonstrating the method's reliability [5].

Analyte	Linear Range (mg/L)	Correlation Coefficient (R ²)	Average Recovery (%)	Relative Standard Deviation (RSD%)
Bupirimate	0.001 - 0.5	1.0000	95.2 - 98.7	0.92 - 5.54

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Field Trial Design and Residue Data

MRLs are derived from supervised field trials conducted according to Good Agricultural Practices (GAP). The following table compiles terminal residue data for **bupirimate** and ethirimol in cucumbers from trials across 12 regions in China, sampled 3 days after the final application [4] [6]. These values represent the residues expected when the pesticide is used as directed.

Compound	Residue Range (mg/kg)	Notes
Bupirimate	<0.01 to 0.076	Measured as parent compound.
Ethirimol	<0.01 to 0.04	Metabolite of bupirimate.
Trifloxystrobin (sum)	<0.01 to 0.013	From a combination product; sum of trifloxystrobin and its acid metabolite.

These field trial results are fundamental for proposing a new MRL or confirming that existing limits are adequate. For instance, EFSA has concluded that no change to the existing EU MRL for cucumbers is necessary based on such data [8].

Dietary Risk Assessment Protocol

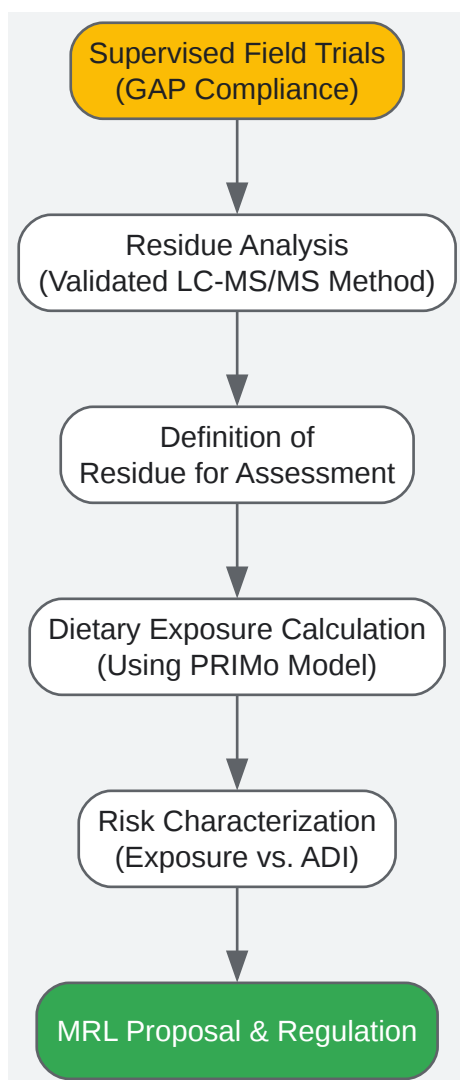
The final step in the MRL-setting process is to ensure that the proposed residue levels do not pose a health risk to consumers. This involves calculating dietary exposure and comparing it to toxicological reference values.

- **Tool:** The **EFSA Pesticide Residue Intake Model (PRIMO)** is the standard tool for this assessment in the EU [2] [7]. It integrates food consumption data for different European populations (including

vulnerable groups like toddlers) with the proposed pesticide residue levels.

- **Process:** The model calculates the theoretical chronic (long-term) exposure. For **bupirimate** and ethirimol, an Acute Reference Dose (ARfD) was not deemed necessary, so acute (short-term) exposure calculations are typically not required [2].
- **Outcome:** The exposure is expressed as a percentage of the Acceptable Daily Intake (ADI). A risk is considered negligible if the calculated exposure does not exceed the ADI. For **bupirimate**, the highest chronic exposure was calculated at 36% of the ADI for UK toddlers, indicating no apparent risk to consumers [2]. Similar studies in China found chronic risk quotients (RQc) for **bupirimate** and ethirimol to be below 2.5%, confirming a low long-term dietary risk [4] [6].

The overall workflow from field to regulation is summarized below.



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Conclusion

The establishment of MRLs for **bupirimate** is a science-driven process that ensures consumer safety while supporting agricultural productivity. Success relies on:

- Adherence to a clear **regulatory framework** [1].
- Application of **validated analytical methods** capable of detecting both the parent compound and its key metabolites at low levels [5].
- Generation of **robust residue data from GAP-compliant field trials** [4] [6].
- A conclusive **dietary risk assessment** demonstrating that exposure remains within safe toxicological limits [2] [8].

Ongoing research and monitoring are essential, particularly to address data gaps for certain crops and to refine risk assessments for vulnerable population groups like children [4].

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